1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6,6-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methyl]piperazine
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Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6,6-dimethyl-4-bicyclo[311]hept-3-enyl)methyl]piperazine is a complex organic compound that features a benzodioxole moiety and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6,6-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methyl]piperazine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.
Synthesis of the Piperazine Ring: The piperazine ring can be synthesized via the cyclization of ethylenediamine with dihaloalkanes.
Coupling Reactions: The final step involves coupling the benzodioxole moiety with the piperazine ring using appropriate linkers and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6,6-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6,6-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6,6-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methyl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with specific binding sites, while the piperazine ring can modulate the compound’s overall activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzodioxol-5-ylmethyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
- N-(1,3-Benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide
Uniqueness
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6,6-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methyl]piperazine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the benzodioxole and piperazine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-22(2)18-5-4-17(19(22)12-18)14-24-9-7-23(8-10-24)13-16-3-6-20-21(11-16)26-15-25-20/h3-4,6,11,18-19H,5,7-10,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAFRJRSKSTLHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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